4-(2,3-Dimethylphenyl)-3-fluorophenol
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Overview
Description
4-(2,3-Dimethylphenyl)-3-fluorophenol is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-3-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenylboronic acid and 3-fluorophenol.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction, where 2,3-dimethylphenylboronic acid is coupled with 3-fluorophenol in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(2,3-dimethylphenyl)-3-fluorobenzaldehyde.
Reduction: Formation of 4-(2,3-dimethylphenyl)-3-hydroxybenzene.
Substitution: Formation of 4-(2,3-dimethylphenyl)-3-chlorophenol or 4-(2,3-dimethylphenyl)-3-iodophenol.
Scientific Research Applications
4-(2,3-Dimethylphenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)-3-fluorophenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dimethylphenyl)-3-chlorophenol
- 4-(2,3-Dimethylphenyl)-3-bromophenol
- 4-(2,3-Dimethylphenyl)-3-iodophenol
Uniqueness
4-(2,3-Dimethylphenyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity compared to its halogenated analogs .
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-4-3-5-12(10(9)2)13-7-6-11(16)8-14(13)15/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPIGIHLOMYYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=C(C=C2)O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684120 |
Source
|
Record name | 2-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-24-3 |
Source
|
Record name | 2-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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